molecular formula C60H96O6 B14774169 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene CAS No. 69079-53-4

2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene

Cat. No.: B14774169
CAS No.: 69079-53-4
M. Wt: 913.4 g/mol
InChI Key: GDYRXNRKOCDNBQ-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is a discotic liquid crystalline compound characterized by its triphenylene core and heptyloxy side chains. This compound is known for its unique self-organizing properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The heptyloxy groups can be substituted with other alkyl or functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted triphenylene derivatives.

Scientific Research Applications

2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of discotic liquid crystals and other advanced materials.

    Biology: Investigated for its potential use in bioimaging and as a component in biosensors.

    Medicine: Explored for its potential in drug delivery systems due to its self-organizing properties.

    Industry: Utilized in the production of organic semiconductors, photovoltaic devices, and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is primarily based on its ability to self-organize into columnar structures. These structures facilitate efficient charge transport and light absorption, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular assemblies.

Comparison with Similar Compounds

  • 2,3,6,7,10,11-Hexahydroxytriphenylene
  • 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
  • 2,3,6,7,10,11-Hexakis(ethoxy)triphenylene

Comparison: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene stands out due to its longer heptyloxy side chains, which enhance its self-organizing properties and thermal stability. Compared to its methoxy and ethoxy analogs, the heptyloxy derivative exhibits better performance in electronic applications due to its improved molecular packing and charge transport capabilities.

Properties

CAS No.

69079-53-4

Molecular Formula

C60H96O6

Molecular Weight

913.4 g/mol

IUPAC Name

2,3,6,7,10,11-hexaheptoxytriphenylene

InChI

InChI=1S/C60H96O6/c1-7-13-19-25-31-37-61-55-43-49-50(44-56(55)62-38-32-26-20-14-8-2)52-46-58(64-40-34-28-22-16-10-4)60(66-42-36-30-24-18-12-6)48-54(52)53-47-59(65-41-35-29-23-17-11-5)57(45-51(49)53)63-39-33-27-21-15-9-3/h43-48H,7-42H2,1-6H3

InChI Key

GDYRXNRKOCDNBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC

Origin of Product

United States

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